4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride

Description

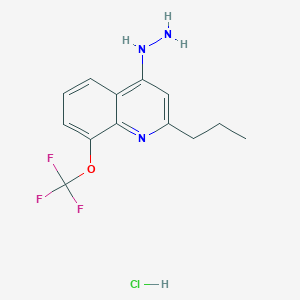

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is a quinoline derivative characterized by a hydrazino (-NH-NH₂) group at position 4, a propyl chain at position 2, and a trifluoromethoxy (-OCF₃) group at position 6. These substituents confer distinct physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry for its structural uniqueness compared to classical fluoroquinolones or piperazinyl-quinolines.

Properties

Molecular Formula |

C13H15ClF3N3O |

|---|---|

Molecular Weight |

321.72 g/mol |

IUPAC Name |

[2-propyl-8-(trifluoromethoxy)quinolin-4-yl]hydrazine;hydrochloride |

InChI |

InChI=1S/C13H14F3N3O.ClH/c1-2-4-8-7-10(19-17)9-5-3-6-11(12(9)18-8)20-13(14,15)16;/h3,5-7H,2,4,17H2,1H3,(H,18,19);1H |

InChI Key |

OCKBAYBFJBBMPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C2C=CC=C(C2=N1)OC(F)(F)F)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride

General Synthetic Strategy

The synthesis generally follows a sequence beginning with a suitably substituted quinoline scaffold, which undergoes functional group modifications to introduce the hydrazino group and the trifluoromethoxy substituent. The propyl group at position 2 is introduced either via alkylation or by using appropriately substituted starting materials.

Key Synthetic Steps and Conditions

Starting Material Preparation

- Halogenated Quinoline Intermediate : A common precursor is an 8-halogenated quinoline derivative such as Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate. This intermediate can be prepared by halogenation reactions involving phosphorus oxychloride (POCl3) at elevated temperatures (e.g., 80°C for 3 hours), followed by workup to isolate the halogenated product with good yield (~90%).

Introduction of Trifluoromethoxy Group

- The trifluoromethoxy substituent at position 8 is typically introduced via nucleophilic aromatic substitution of the halogen (e.g., bromide) with trifluoromethoxide ions or related reagents under controlled conditions. This step requires careful control of temperature and solvent to achieve selective substitution without side reactions [general synthetic knowledge].

Alkylation at Position 2

- The propyl group at position 2 can be introduced by alkylation using propyl halides or via condensation reactions with appropriate propyl-substituted synthons. Alkylation is usually performed under basic conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0 to 100°C.

Introduction of Hydrazino Group at Position 4

The hydrazino group is introduced by converting the 4-position functional group (often a chloro or keto group) into a hydrazone intermediate, followed by reaction with hydrazine or hydrazine derivatives. This transformation is typically carried out in the presence of bases capable of forming hydrazone anions, such as sodium hydride or lithium diisopropylamide, in solvents like DMF or dimethyl sulfoxide (DMSO).

The reaction conditions are optimized to avoid decomposition, generally maintaining temperatures between 0 and 100°C.

Summary of Preparation Methods and Conditions

Research Data and Analysis

The compound's molecular formula is C13H15ClF3N3O with a molecular weight of 321.72 g/mol.

The synthetic methods align with known protocols for quinoline derivatives bearing hydrazino and trifluoromethoxy functionalities, as described in pharmaceutical patent literature and synthetic organic chemistry references.

The use of strong bases such as sodium hydride and polar aprotic solvents like DMF is critical for successful hydrazone anion formation and subsequent nucleophilic substitution steps.

Reaction temperatures are carefully controlled to optimize yields and minimize side reactions.

Purification steps including silica gel chromatography and recrystallization are standard and effective for isolating the hydrochloride salt form with high purity.

Chemical Reactions Analysis

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the hydrazine group to other functional groups, such as amines.

Substitution: The trifluoromethoxy group can be substituted with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1. Neuroprotective Properties

Research indicates that compounds similar to 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline hydrochloride exhibit neuroprotective effects. These compounds have been studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. For example, pyridazineone compounds related to this class have shown promise in mitigating the effects of strokes and other neurodegenerative conditions by reducing neurological degeneration following ischemic events .

1.2. Antibacterial Activity

The antibacterial properties of quinoline derivatives are well-documented. Studies have demonstrated that structural modifications in quinoline compounds can enhance their antibacterial efficacy against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's ability to inhibit bacterial growth makes it a candidate for further development in antibiotic therapies .

Mechanistic Insights

2.1. Protein Tyrosine Kinase Inhibition

This compound may act as an inhibitor of receptor tyrosine kinases (RTKs), particularly c-Met, which is implicated in hyperproliferative disorders like cancer. The inhibition of c-Met activity can prevent tumor growth and invasion, suggesting a potential application in oncology .

2.2. Antioxidant Activity

Quinoline derivatives are also being researched for their antioxidant properties, which can protect cells from oxidative stress-related damage. This characteristic is particularly relevant in the context of chronic diseases where oxidative stress plays a crucial role.

Case Studies and Experimental Data

Formulation and Delivery Systems

The formulation of this compound into pharmaceutical dosage forms is crucial for its therapeutic efficacy. Research suggests that optimizing delivery systems can enhance bioavailability and targeted action within the body, particularly for neuroprotective and antibacterial applications.

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydrazine group may play a crucial role in these interactions, potentially forming covalent bonds with target molecules and altering their activity. The trifluoromethoxy group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties

Mechanistic Implications :

- The hydrazino group could enable novel interactions, such as inhibition of mycobacterial enzymes (e.g., enoyl-ACP reductase in tuberculosis) .

Biological Activity

4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride is a synthetic compound with significant potential in medicinal chemistry due to its unique chemical structure. This compound features a hydrazine functional group and a trifluoromethoxy substituent on a quinoline backbone, which contributes to its biological activity. The molecular formula of this compound is C_{12}H_{13}ClF_3N_3O, with a molecular weight of approximately 263.65 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as a modulator of various biological pathways. It has been studied for its potential as an inhibitor of specific enzymes and receptors, which may contribute to its therapeutic effects. Similar compounds have been shown to target Liver X receptors, suggesting that this compound may also interact with analogous biological targets .

The hydrazine group in this compound allows for various chemical reactions that can enhance its pharmacological properties. Interaction studies often utilize techniques such as molecular docking to elucidate binding affinities and efficacy against various biological targets .

Key Interactions

- Enzyme Inhibition : The compound has been noted for its inhibitory effects on enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may modulate receptor activities, impacting signaling pathways associated with various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydrazinyl-2-methyl-8-(trifluoromethyl)quinoline | Contains a methyl group instead of propyl | Potentially different pharmacokinetics due to methyl substitution |

| 6-Chloro-4-hydrazino-2-methylquinoline Hydrochloride | Chlorine substitution at position 6 | May exhibit different receptor affinities compared to trifluoromethoxy variant |

| 4-Chloro-2-propyl-8-trifluoromethylquinoline | Chlorine at position 4 | Similar core structure but differing halogenation patterns |

Case Studies and Research Findings

Recent studies have focused on the biological activity of quinoline derivatives, including this compound. Notable findings include:

- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines such as MCF-7 .

- Neuroprotective Effects : The compound has potential applications in treating neurodegenerative disorders by mitigating excitotoxicity associated with conditions like stroke and Alzheimer's disease .

- Antimicrobial Properties : Preliminary data suggest that related compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-Hydrazino-2-propyl-8-trifluoromethoxyquinoline Hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of a pre-functionalized quinoline core with hydrazine hydrate. Ethanol or methanol is used as the solvent under reflux conditions (60–80°C) for 6–12 hours . Purification involves recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and ethyl acetate/hexane gradients to achieve >95% purity. Yield optimization requires precise pH control (neutral to slightly acidic) to prevent side reactions .

Q. How is structural characterization performed for this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethoxy group analysis) and High-Resolution Mass Spectrometry (HRMS) are essential. Infrared (IR) spectroscopy confirms the hydrazino (-NH-NH₂) and trifluoromethoxy (-OCF₃) functional groups. X-ray crystallography may be used for absolute configuration determination if single crystals are obtainable .

Q. What preliminary biological screening assays are recommended?

- Methodology :

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values compared to reference drugs like ciprofloxacin .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated. Include positive controls (e.g., doxorubicin) and assess selectivity via parallel testing on non-cancerous cells (e.g., HEK-293) .

Advanced Research Questions

Q. How do substituent positions (e.g., propyl vs. methyl, trifluoromethoxy vs. chloro) influence bioactivity?

- Methodology : Perform comparative structure-activity relationship (SAR) studies using analogs (e.g., 4-Hydrazino-2-methyl-8-trifluoromethylquinoline hydrochloride or 8-Chloro-2,6-dimethyl derivatives ). Use molecular docking to predict binding affinities to targets like topoisomerase II or bacterial gyrase. Correlate substituent electronegativity (e.g., -OCF₃ vs. -Cl) with cellular uptake and target interaction .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardize Assay Conditions : Ensure consistent cell lines, culture media, and incubation times. For example, discrepancies in anticancer IC₅₀ values may arise from varying serum concentrations in media .

- Control for Hydrazine Stability : Monitor compound degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C). Hydrazine derivatives may hydrolyze, altering effective concentrations .

Q. How can computational tools optimize reaction pathways for scaled synthesis?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Use ICReDD’s reaction path search methods to identify energy-efficient pathways . Machine learning models trained on existing quinoline synthesis data can predict optimal solvent systems (e.g., ethanol vs. DMF) and catalyst choices (e.g., p-toluenesulfonic acid) to reduce side products .

Q. What advanced techniques validate target engagement in mechanistic studies?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the compound and enzymes (e.g., kinase targets).

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells by measuring protein melting curves post-treatment .

- Metabolomic Profiling : Use LC-MS to track pathway disruptions (e.g., purine metabolism in cancer cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.